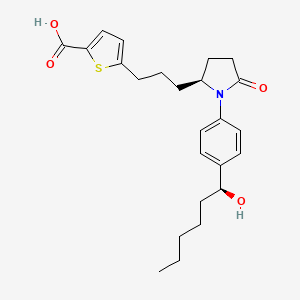
Chlorhydrate de benzquinamide
Vue d'ensemble
Description
Le chlorhydrate de benzquinamide est un composé antiémétique discontinué qui était principalement utilisé pour prévenir et traiter les nausées et les vomissements associés à l'anesthésie et à la chirurgie. Il possède des propriétés antihistaminiques, anticholinergiques légères et sédatives . Le composé a été synthétisé pour la première fois par Pfizer dans les années 1960 .
Mécanisme D'action
Target of Action
Benzquinamide hydrochloride primarily targets muscarinic acetylcholine receptors and histamine H1 receptors . These receptors play a crucial role in the transmission of signals in the nervous system. Benzquinamide also binds to the α2A, α2B, and α2C adrenergic receptors .
Mode of Action
It is presumed that the compound works viaantagonism of muscarinic acetylcholine receptors and histamine H1 receptors . This means that Benzquinamide hydrochloride prevents these receptors from being activated, thereby inhibiting the transmission of certain signals in the nervous system.
Pharmacokinetics
The absorption of Benzquinamide hydrochloride is incomplete, with a bioavailability of 33–39% via the capsule and suppository routes, relative to the intramuscular route . The drug is absorbed most rapidly from the intramuscular dose and least rapidly from suppositories . The mean apparent elimination half-life is 1.0–1.6 hours for all formulations .
Result of Action
Benzquinamide hydrochloride is an antiemetic compound with antihistaminic, mild anticholinergic, and sedative properties . It is used to prevent and treat nausea and vomiting associated with anesthesia and surgery . Additionally, Benzquinamide also inhibits P-glycoprotein mediated drug efflux and potentiates anticancer agent cytotoxicity in multidrug resistant cells .
Applications De Recherche Scientifique
Benzquinamide hydrochloride has been used in various scientific research applications:
Chemistry: It has been studied for its chemical properties and reactions.
Biology: The compound has been used to study its effects on biological systems, particularly its antiemetic properties.
Medicine: Benzquinamide hydrochloride was used clinically to prevent and treat nausea and vomiting.
Analyse Biochimique
Biochemical Properties
Benzquinamide hydrochloride is believed to work via antagonism of muscarinic acetylcholine receptors and histamine H1 receptors . These interactions suggest that Benzquinamide hydrochloride may influence the activity of these receptors, potentially altering biochemical reactions within the body.
Molecular Mechanism
It is presumed to work via antagonism of muscarinic acetylcholine receptors and histamine H1 receptors . This suggests that Benzquinamide hydrochloride may bind to these receptors, inhibiting their activity and leading to changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that the compound has a half-life of 1-1.6 hours for all formulations . This suggests that the effects of Benzquinamide hydrochloride may change over time, potentially due to the compound’s stability, degradation, and long-term effects on cellular function.
Méthodes De Préparation
La voie de synthèse du chlorhydrate de benzquinamide implique les étapes suivantes :
Formation du noyau isoquinoléine : La synthèse commence par la formation de la structure du noyau isoquinoléine.
Fonctionnalisation : La structure du noyau est ensuite fonctionnalisée avec des groupes méthoxy et un groupe acétate.
Assemblage final :
Les méthodes de production industrielle du this compound ne sont pas bien documentées en raison de son statut discontinué. l'approche générale impliquerait une synthèse à grande échelle suivant la même voie de synthèse avec optimisation pour le rendement et la pureté.
Analyse Des Réactions Chimiques
Le chlorhydrate de benzquinamide subit plusieurs types de réactions chimiques :
Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau des groupes méthoxy.
Réduction : Des réactions de réduction peuvent se produire au niveau des groupes carbonyl.
Substitution : Des réactions de substitution nucléophile peuvent avoir lieu au niveau du groupe diéthylcarbamoyle.
Les réactifs et conditions courants utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium, les agents réducteurs comme l'hydrure de lithium et d'aluminium, et les nucléophiles comme le méthylate de sodium. Les principaux produits formés à partir de ces réactions comprennent les dérivés oxydés, les dérivés réduits et les dérivés substitués .
4. Applications de recherche scientifique
Le this compound a été utilisé dans diverses applications de recherche scientifique :
Chimie : Il a été étudié pour ses propriétés chimiques et ses réactions.
Biologie : Le composé a été utilisé pour étudier ses effets sur les systèmes biologiques, en particulier ses propriétés antiémétiques.
Médecine : Le this compound était utilisé en clinique pour prévenir et traiter les nausées et les vomissements.
5. Mécanisme d'action
Le mécanisme d'action exact du this compound n'est pas entièrement compris. il est considéré qu'il agit par l'antagonisme des récepteurs muscariniques de l'acétylcholine et des récepteurs H1 de l'histamine. Cet antagonisme contribue probablement à ses effets antiémétiques, antihistaminiques et anticholinergiques légers .
Comparaison Avec Des Composés Similaires
Le chlorhydrate de benzquinamide peut être comparé à d'autres composés antiémétiques tels que :
Métoclopramide : Un autre antiémétique avec un mécanisme d'action différent, agissant principalement comme un antagoniste des récepteurs de la dopamine.
Ondansétron : Un antagoniste sélectif des récepteurs 5-HT3 de la sérotonine utilisé pour prévenir les nausées et les vomissements.
Prométhazine : Un antihistaminique aux propriétés antiémétiques, similaire au this compound mais avec un éventail d'utilisations plus large.
Le this compound est unique en raison de sa combinaison de propriétés antihistaminiques, anticholinergiques légères et sédatives, qui ne se trouvent pas couramment ensemble dans d'autres composés antiémétiques .
Propriétés
IUPAC Name |
[3-(diethylcarbamoyl)-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O5.ClH/c1-6-23(7-2)22(26)17-13-24-9-8-15-10-20(27-4)21(28-5)11-16(15)18(24)12-19(17)29-14(3)25;/h10-11,17-19H,6-9,12-13H2,1-5H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZLNXGBVFTWMPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1CN2CCC3=CC(=C(C=C3C2CC1OC(=O)C)OC)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33ClN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70920968 | |
| Record name | 3-(Diethylcarbamoyl)-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-yl acetate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70920968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113-69-9 | |
| Record name | Benzquinamide hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=113-69-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Diethylcarbamoyl)-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-yl acetate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70920968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-carbamoyl-N,N-diethyl-1,3,4,6,7,11b-hexahydro-9,11-dimethoxy-2H-benzo[a]quinolizin-2-yl acetate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.667 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(CARBAMOYLMETHYL)({1-[(CARBAMOYLMETHYL)(CARBOXYMETHYL)AMINO]PROPAN-2-YL})AMINO]ACETIC ACID](/img/structure/B1666620.png)
![(4-fluorophenyl)-[(3S)-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]methanone](/img/structure/B1666623.png)




![6-[(4-indol-1-ylsulfonyl-N-prop-2-ynylanilino)methyl]-2-methyl-1H-quinazolin-4-one](/img/structure/B1666635.png)






